5-クロロサッカリン

説明

Synthesis Analysis

The synthesis of saccharin derivatives, including 5-Chlorosaccharin, involves complex chemical processes. For instance, N-Chlorosaccharin has been utilized in Ritter-type reactions with alkenes, providing a method for electrophilic diamination of alkenes. This process results in the formation of labile beta-chloro sulfonylamidines, which can be further processed into imidazolines, indicating a versatile approach to modifying saccharin derivatives for various applications (Booker‐Milburn et al., 2003).

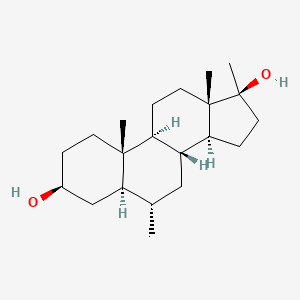

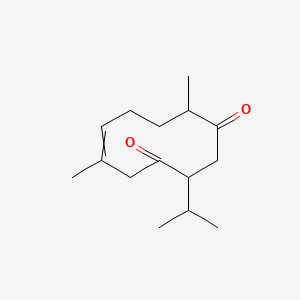

Molecular Structure Analysis

The molecular structure and spectroscopic properties of saccharin derivatives, including 5-Chlorosaccharin, have been extensively studied. Research on 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, a related compound, provides insight into the structural and electronic properties influenced by substituents like chlorine and hydroxyl groups. These studies highlight the complexity and the subtle electronic interactions within the molecular framework of saccharin derivatives, offering a foundation for understanding 5-Chlorosaccharin's structure (Gil, 2020).

Chemical Reactions and Properties

5-Chlorosaccharin participates in various chemical reactions, demonstrating a range of properties. For example, it has been shown to act as a strong chlorinating reagent in water, stronger than chloramine-T or N-chlorosuccinimide, suggesting its potential utility in detoxifying or chlorinating applications. This capability is supported by its stability and solubility in different solvents, pointing to its adaptability in various chemical processes (Dawn et al., 1970).

Physical Properties Analysis

The physical properties of saccharin derivatives are crucial for their application and handling. While specific studies on 5-Chlorosaccharin's physical properties were not found in the provided research, the general understanding of saccharin derivatives suggests that factors such as solubility, stability, and melting points are significant. These properties are influenced by the compound's molecular structure and the presence of substituents, which can alter interactions with solvents and other chemicals.

Chemical Properties Analysis

The chemical properties of 5-Chlorosaccharin, including reactivity and stability, are defined by its molecular structure. Its chlorinating ability, as demonstrated in various reactions, underscores its reactivity towards other compounds. Furthermore, the study on the conversion of sugars and polysaccharides to 5-chloromethyl furfural using microwave heating highlights the potential of saccharin derivatives in synthesizing valuable bio-platform molecules, showcasing the chemical versatility of these compounds (Breeden et al., 2013).

科学的研究の応用

有機合成

5-クロロサッカリン: (5-CS) は、求電子性塩素原子を持つため、有機合成において貴重な試薬です。 N-クロロスクシンイミドの塩素よりも反応性が高いため、特定の塩素化反応に適した選択となります 。一般的な有機溶媒への安定性と溶解性により、次のようなさまざまな変換に利用できます。

触媒

5-クロロサッカリンは、いくつかの有機反応において効率的な触媒として役立ちます 。触媒におけるその役割には次のようなものがあります。

特性

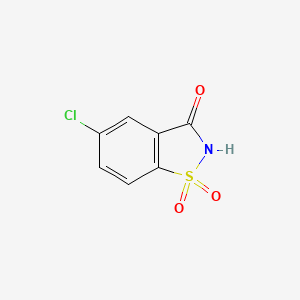

IUPAC Name |

5-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQCRDCROUYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183333 | |

| Record name | 5-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29083-16-7 | |

| Record name | 5-Chlorosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029083167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604U63F4WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5-chlorosaccharin metabolized in rats, and does it hydrolyze in vivo?

A1: Research indicates that 5-chlorosaccharin demonstrates high stability within the rat model. Following oral administration, it's primarily excreted unchanged in urine []. Specifically, 76% of the administered dose was recovered in urine within 24 hours, reaching 81% after 4 days []. Crucially, minimal hydrolysis to 5-chloro-2-sulphamoylbenzoic acid was observed, with less than 0.5% conversion detected []. This suggests that 5-chlorosaccharin remains largely intact during metabolism in rats.

Q2: Does the structure of 5-chlorosaccharin influence its interaction with taste receptors compared to other saccharin derivatives?

A2: Interestingly, while both saccharin and 5-chlorosaccharin elicited gustatory responses in gerbils, their potency differed. Saccharin showed a stronger stimulation of taste receptors compared to 5-chlorosaccharin []. This suggests that the chlorine atom at the 5-position might influence the binding affinity to taste receptors, leading to a slightly weaker sweet taste perception in the gerbil model []. Further research is needed to fully elucidate the structure-activity relationship.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)

![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)